methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring This is followed by cyclization reactions to introduce the pyrrole ring
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
Methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-(1,3-benzothiazol-2-ylthio)succinic acid share structural similarities and are used in similar applications.
Pyrrole derivatives: Compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides are also structurally related and have comparable biological activities.
Uniqueness
Methyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combined benzothiazole and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C19H15N3O3S/c1-25-19(24)11-5-4-6-12(9-11)22-10-14(23)16(17(22)20)18-21-13-7-2-3-8-15(13)26-18/h2-9,20,23H,10H2,1H3 |
InChI Key |
PGOKEGNKJPKNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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